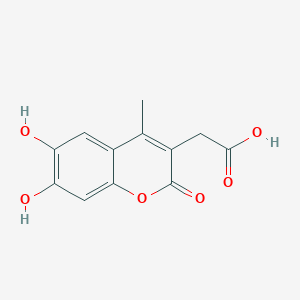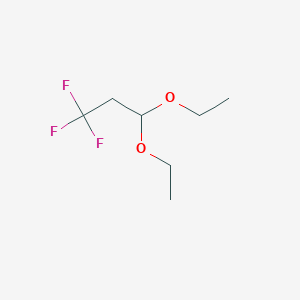
3,3-Diethoxy-1,1,1-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-1,1,1-trifluoropropane is a fluorinated organic compound with the molecular formula C7H13F3O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its trifluoromethyl group and two ethoxy groups attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropane typically involves the reaction of 3,3,3-trifluoropropanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired diethoxy compound. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethoxy-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3,3-trifluoropropanoic acid.
Reduction: Reduction reactions can convert it to 3,3,3-trifluoropropanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: 3,3,3-Trifluoropropanoic acid.
Reduction: 3,3,3-Trifluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Diethoxy-1,1,1-trifluoropropane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropane involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound a valuable tool in studying enzyme inhibition and receptor binding. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropanol: Similar in structure but lacks the ethoxy groups.
3,3,3-Trifluoropropanoic acid: An oxidized form of the compound.
3,3,3-Trifluoropropene: An unsaturated analog with a double bond.
Uniqueness
3,3-Diethoxy-1,1,1-trifluoropropane is unique due to the presence of both trifluoromethyl and diethoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3,3-diethoxy-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFWWQGFWAJUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(F)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559077 |
Source


|
| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-29-9 |
Source


|
| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

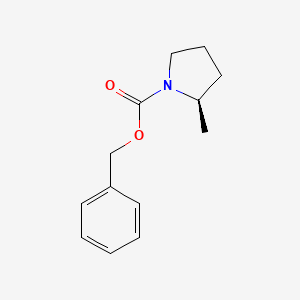
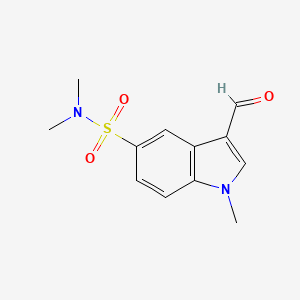
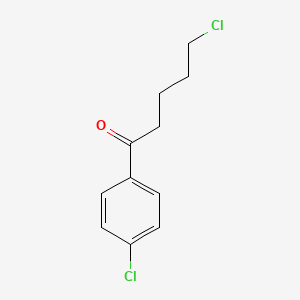
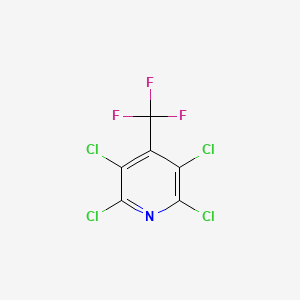

![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)

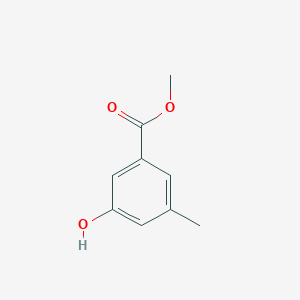
![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)

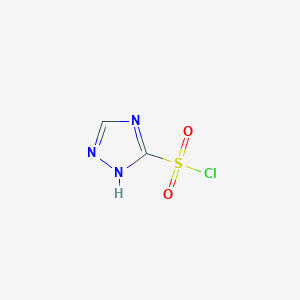
![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
